(E)-7-(4-cinnamylpiperazin-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine
説明
(E)-7-(4-cinnamylpiperazin-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a nitrogen-rich bicyclic core substituted with a 4-cinnamylpiperazine group at position 7, a 2-methoxyphenyl group at position 2, and a methyl group at position 5. Pyrazolo[1,5-a]pyrimidines are recognized for their versatility in medicinal chemistry, particularly in anticancer and enzyme inhibition applications due to their structural similarity to purines and ability to interact with biological targets such as kinases .
特性
IUPAC Name |
2-(2-methoxyphenyl)-5-methyl-7-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O/c1-21-19-27(31-17-15-30(16-18-31)14-8-11-22-9-4-3-5-10-22)32-26(28-21)20-24(29-32)23-12-6-7-13-25(23)33-2/h3-13,19-20H,14-18H2,1-2H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSAQWYEYCJQME-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)N3CCN(CC3)CC=CC4=CC=CC=C4)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC(=NN2C(=C1)N3CCN(CC3)C/C=C/C4=CC=CC=C4)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-7-(4-cinnamylpiperazin-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the cinnamylpiperazine and methoxyphenyl groups. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize efficiency and minimize costs. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and output.
化学反応の分析
Types of Reactions
(E)-7-(4-cinnamylpiperazin-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines
科学的研究の応用
(E)-7-(4-cinnamylpiperazin-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
作用機序
The mechanism of action of (E)-7-(4-cinnamylpiperazin-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Key Observations:
- Position 7 : The 4-cinnamylpiperazine group in the target compound distinguishes it from analogs with smaller or less aromatic substituents (e.g., ketones in MK58 or morpholinyl in ). This moiety may enhance binding to hydrophobic pockets in kinase targets.
- Position 2 : The 2-methoxyphenyl group provides ortho-substitution, which can improve steric complementarity compared to para-substituted analogs like MK66 .
Pharmacological and Biochemical Comparisons
Anticancer Activity
Pyrazolo[1,5-a]pyrimidines are frequently explored as kinase inhibitors. The 4-cinnamylpiperazine group in the target compound may mimic ATP-binding motifs in kinases, similar to morpholine or piperazine derivatives in other analogs . For example:
- MK58 showed moderate activity against EGFR kinase (IC₅₀ = 1.2 μM) , while MK66 exhibited improved solubility but lower potency due to its para-methoxy group .
- The E-configuration of the cinnamyl group in the target compound is critical for maintaining planarity and π-π interactions, analogous to hydrazine derivatives in .
Solubility and Bioavailability
- Piperazine and morpholine derivatives (e.g., ) generally enhance aqueous solubility.
- The methyl group at position 5 reduces molecular weight and lipophilicity (clogP ~3.2 estimated) versus phenyl or isopropyl substituents (clogP ~4.5 in ).
生物活性
The compound (E)-7-(4-cinnamylpiperazin-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine is a derivative of pyrazolo[1,5-a]pyrimidine, a class of compounds known for their diverse biological activities, particularly in oncology and neuropharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of various kinases, including Pim-1 and Flt-3. These kinases play crucial roles in cell proliferation and survival, making them attractive targets for cancer therapy. The specific compound under discussion has been shown to inhibit these kinases effectively, which correlates with its potential anti-cancer activity.
Inhibition Profiles
Research indicates that the compound exhibits significant inhibitory effects on the phosphorylation of BAD protein in cellular assays. This suggests that its mechanism may involve the modulation of apoptotic pathways through the inhibition of Pim-1 kinase. In vitro studies have demonstrated that it can suppress colony formation in cancer cell lines at submicromolar concentrations, indicating strong anti-proliferative properties .
Biological Activity Summary
The biological activity of (E)-7-(4-cinnamylpiperazin-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine can be summarized as follows:
Case Studies
Several studies have evaluated the biological activity of pyrazolo[1,5-a]pyrimidines and their derivatives. For instance:
- Anticancer Activity : A study screened various pyrazolo[1,5-a]pyrimidine derivatives for their anticancer properties using MTT assays. The results indicated that compounds similar to our target exhibited significant growth inhibition in MDA-MB-231 (breast cancer) cell lines .
- Neuroprotective Effects : Other derivatives have been tested for neuroprotective activities against Alzheimer’s disease models. These studies suggest that modifications to the pyrazolo[1,5-a]pyrimidine structure can enhance neuroprotective properties .
Research Findings
Research has demonstrated that pyrazolo[1,5-a]pyrimidines possess a range of biological activities beyond kinase inhibition:
- Antioxidant Activity : Compounds within this class have shown promising antioxidant properties, which may contribute to their overall therapeutic profiles .
- Anti-Diabetic Effects : Some derivatives have demonstrated potential as anti-diabetic agents through various mechanisms involving glucose metabolism modulation .
Q & A
Q. What are the established synthetic routes for (E)-7-(4-cinnamylpiperazin-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of 5-amino-3-arylpyrazole precursors with ketone or ester derivatives. For example, condensation of 5-amino-3-(2-methoxyphenyl)pyrazole with ethyl 2,4-dioxopentanoate under reflux in ethanol yields the pyrazolo[1,5-a]pyrimidine core . Subsequent functionalization at position 7 with 4-cinnamylpiperazine is achieved via nucleophilic substitution or coupling reactions. Reaction parameters such as solvent polarity (e.g., ethanol vs. NMP), temperature (reflux vs. room temperature), and catalyst presence significantly affect yields, which range from 62% to 70% in analogous syntheses .
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?
Key techniques include:
- 1H/13C NMR : To verify substituent positions (e.g., methoxy group at C2, methyl at C5) and piperazine integration. Aromatic protons typically resonate at δ 6.8–8.2 ppm, while methyl groups appear as singlets near δ 2.3–2.5 .
- X-ray crystallography : Confirms the planar geometry of the fused pyrazole-pyrimidine system and dihedral angles between substituents (e.g., <2° deviation for the phenyl ring in related compounds) .
- HRMS : Validates molecular formula (e.g., C27H29N5O for the title compound) with mass accuracy <5 ppm .
Advanced Research Questions
Q. How do structural modifications at position 7 impact biological activity and pharmacokinetics?
Substitutions at position 7, such as introducing 4-cinnamylpiperazine, enhance target affinity and solubility. For example:
- Trifluoromethyl groups improve metabolic stability by reducing CYP450-mediated oxidation .
- Polar groups (e.g., hydroxyl, carboxyl) in radiolabeled analogues like [18F]3 and [18F]4 increase tumor uptake in mice by 30–40% compared to nonpolar derivatives .
- Piperazine derivatives with extended alkyl chains (e.g., cinnamyl) show 5–10× higher selectivity for kinase targets over hERG channels, minimizing cardiotoxicity .
Q. How can researchers resolve contradictions in synthetic yields or biological data across studies?
Contradictions often arise from:
- Reagent purity : Impure 5-amino-pyrazole precursors reduce yields by 15–20% .
- Isomer formation : Condensation reactions may produce regioisomers (e.g., 5-methyl vs. 7-methyl derivatives), requiring HPLC or column chromatography for separation .
- Biological assays : Differences in cell lines (e.g., S180 vs. HeLa) or dosing protocols (IC50 vs. in vivo efficacy) complicate cross-study comparisons. Standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal assays (e.g., SPR + western blot) are recommended .
Q. What in vivo models are suitable for evaluating therapeutic potential?
- S180 tumor-bearing mice : Used for biodistribution studies of 18F-labeled derivatives, showing tumor-to-muscle ratios of 3.5:1 at 60 min post-injection .
- Rabbit atrial effective refractory period (AERP) models : Assess cardiovascular safety for compounds targeting ion channels (e.g., I(Kur) inhibitors), with efficacy thresholds >20% AERP prolongation .
- Pharmacokinetic profiling : Rodent models with LC-MS/MS analysis determine bioavailability (e.g., 50–60% for trifluoromethyl derivatives) and half-life optimization .
Q. What strategies optimize pharmacokinetic properties without compromising potency?
- Prodrug design : Esterification of carboxyl groups (e.g., methyl acetate in [18F]3) enhances oral bioavailability from <10% to 35% .
- Metabolic shielding : Replacing labile methyl groups with deuterated or cyclopropyl analogues reduces first-pass metabolism by 40% .
- Co-crystallization studies : Identify key binding motifs (e.g., hydrogen bonds with Asp451 in KDR kinase) to guide rational design .
Methodological Tables
Q. Table 1. Comparative Yields for Pyrazolo[1,5-a]pyrimidine Synthesis
| Precursor | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| 5-Amino-3-phenylpyrazole | Ethanol, reflux, 30 min | 70 | |
| 5-Amino-3-(2-chlorophenyl) | NMP, room temperature | 62 | |
| 5-Amino-3-(4-fluorophenyl) | DMF, 80°C, 2 hr | 68 |
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
